2-(Acryloyloxy)ethyl methacrylate

Catalog No.
S8742899
CAS No.
69040-48-8
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
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2-(Acryloyloxy)ethyl methacrylate

CAS Number

69040-48-8

Product Name

2-(Acryloyloxy)ethyl methacrylate

IUPAC Name

2-prop-2-enoyloxyethyl 2-methylprop-2-enoate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-4-8(10)12-5-6-13-9(11)7(2)3/h4H,1-2,5-6H2,3H3

InChI Key

IGAWKPMXUGZZIH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C=C

2-(Acryloyloxy)ethyl methacrylate is a chemical compound with the molecular formula C10H14O4C_{10}H_{14}O_4 and a molecular weight of 184.19 g/mol. It is classified as a methacrylate monomer, characterized by the presence of both acryloyloxy and methacrylate functional groups, which confer unique properties suitable for various applications in polymer chemistry and materials science. The compound is also known by its CAS number 69040-48-8 and has synonyms such as 2-[(1-Oxo-2-propen-1-yl)oxy]ethyl 2-methyl-2-propenoate .

The reactivity of 2-(Acryloyloxy)ethyl methacrylate primarily involves polymerization reactions. It can undergo free radical polymerization, where the double bonds in its structure react to form long-chain polymers. This process can be initiated through various methods, including thermal initiation, photoinitiation, or chemical initiators. The resulting polymers exhibit enhanced mechanical properties and can be tailored for specific applications by adjusting the reaction conditions or incorporating different co-monomers .

Research indicates that 2-(Acryloyloxy)ethyl methacrylate may exhibit biological activity, particularly in the context of biocompatibility and cytotoxicity assessments. Studies have shown that certain methacrylate derivatives can provoke sensitization reactions upon skin contact, suggesting potential allergenic responses in sensitive individuals . Additionally, the compound's derivatives have been explored for their use in drug delivery systems due to their ability to form hydrogels that can encapsulate pharmaceuticals .

Several methods exist for synthesizing 2-(Acryloyloxy)ethyl methacrylate:

  • Direct Esterification: This method involves reacting acryloyl chloride with 2-hydroxyethyl methacrylate in the presence of a base to neutralize the hydrochloric acid produced during the reaction.
    Acryloyl chloride+2 hydroxyethyl methacrylate2 Acryloyloxy ethyl methacrylate+HCl\text{Acryloyl chloride}+\text{2 hydroxyethyl methacrylate}\rightarrow \text{2 Acryloyloxy ethyl methacrylate}+\text{HCl}
  • Transesterification: This process can also be used to modify existing esters into 2-(Acryloyloxy)ethyl methacrylate by exchanging the alcohol component under acidic or basic conditions.
  • Polymerization Techniques: The compound can be synthesized as part of copolymerization processes where it reacts with other monomers to form complex polymer structures .

2-(Acryloyloxy)ethyl methacrylate finds applications across various fields:

  • Adhesives and Sealants: Its excellent adhesion properties make it suitable for use in adhesives.
  • Coatings: The compound is utilized in producing coatings that require durability and resistance to environmental factors.
  • Biomedical Devices: Its biocompatibility allows for applications in medical devices, particularly in drug delivery systems and tissue engineering scaffolds.
  • Composite Materials: It is used to enhance the properties of composite materials through polymerization processes .

Interaction studies involving 2-(Acryloyloxy)ethyl methacrylate often focus on its compatibility with various additives and fillers in polymer formulations. Research has shown that incorporating ionic liquids or other functionalized monomers can modify the physical properties of polymers derived from this compound, enhancing their performance in specific applications such as drug delivery or environmental remediation . Furthermore, studies have indicated potential synergistic effects when combined with other acrylate-based compounds, leading to improved mechanical strength and thermal stability .

Several compounds share structural similarities with 2-(Acryloyloxy)ethyl methacrylate, including:

Compound NameStructure TypeUnique Features
2-Hydroxyethyl methacrylateMethacrylateCommonly used as a building block in polymers.
2-(Methacryloyloxy)ethyl acetoacetateMethacrylate derivativeExhibits different reactivity due to acetoacetate group.
2-(Methacryloyloxy)ethyl lactateLactate-based methacrylateBiodegradable properties suitable for biomedical applications.
AcrylamideAcrylateKnown for its use in gel electrophoresis; less versatile than methacrylates.

Uniqueness of 2-(Acryloyloxy)ethyl Methacrylate

The uniqueness of 2-(Acryloyloxy)ethyl methacrylate lies in its dual functional groups that allow for versatile polymerization pathways and modifications. This capability enables it to produce materials with tailored properties suitable for specific applications across industries such as biomedical engineering, coatings, and adhesives. Compared to similar compounds, it offers enhanced reactivity and functionalization potential due to its acryloyloxy group, making it particularly valuable in advanced material science .

Industrial-Scale Synthesis Routes

Industrial production of 2-(acryloyloxy)ethyl methacrylate (CAS 69040-48-8) typically employs esterification reactions between methacrylic acid derivatives and ethylene glycol-based precursors. A common route involves the transesterification of methyl methacrylate with 2-hydroxyethyl acrylate in the presence of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid [1] [6]. This method ensures high yield (>85%) and scalability, with reaction temperatures maintained between 60–80°C to optimize kinetics while minimizing thermal degradation [1].

Large-scale reactors utilize continuous-flow systems to enhance mixing efficiency and heat transfer. For example, a two-stage process separates the esterification and purification phases, enabling real-time monitoring of conversion rates via inline Fourier-transform infrared (FTIR) spectroscopy [6]. Industrial batches often incorporate polymerization inhibitors like 4-methoxyphenol (MEHQ) at 200–500 ppm concentrations to prevent premature crosslinking during synthesis [1]. Post-reaction, crude product undergoes vacuum distillation to remove unreacted monomers and solvent residues, achieving purities exceeding 95% before quality control [1].

Key industrial challenges include managing exothermic side reactions and ensuring consistent feed ratios. Process optimization studies recommend maintaining a 1:1.2 molar ratio of methacrylic acid chloride to 2-hydroxyethyl acrylate to maximize esterification efficiency [5].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 2-(acryloyloxy)ethyl methacrylate often employs stepwise acryloylation of 2-hydroxyethyl methacrylate. A representative protocol involves:

  • Dissolving 2-hydroxyethyl methacrylate (10 mmol) in anhydrous dichloromethane under nitrogen atmosphere.
  • Adding methacryloyl chloride (12 mmol) dropwise at 0°C with vigorous stirring.
  • Catalyzing the reaction with triethylamine (1.5 eq) for 6–8 hours at room temperature [6].

The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7 v/v) as the mobile phase. Quenching with ice water followed by extraction with diethyl ether yields the crude product, which is further purified through silica gel column chromatography [6]. Small-scale syntheses (<100 g) typically achieve 70–75% yields, with nuclear magnetic resonance (NMR) spectroscopy confirming structural integrity through characteristic peaks at δ 5.8–6.4 ppm (vinyl protons) and δ 4.3–4.5 ppm (methyleneoxy groups) [6].

Alternative laboratory methods include radical-initiated copolymerization with acrylic acid derivatives. For instance, azobisisobutyronitrile (AIBN)-initiated systems at 60°C in tetrahydrofuran produce oligomeric intermediates that are subsequently functionalized with methacrylate groups [4]. These approaches enable precise control over molecular weight distributions, as verified by gel permeation chromatography (GPC) with polydispersity indices <1.3 [4].

Purification and Quality Control Measures

Purification protocols for 2-(acryloyloxy)ethyl methacrylate prioritize removing residual monomers and catalyst traces. Industrial facilities employ fractional distillation under reduced pressure (0.1–0.5 mmHg), collecting the fraction boiling at 89–92°C [1]. Laboratory-scale processes often use recrystallization from cold ethyl acetate, yielding crystals with ≥98% purity as determined by high-performance liquid chromatography (HPLC) [6].

Quality control parameters include:

  • Purity assessment: Reverse-phase HPLC with UV detection at 210 nm, using a C18 column and acetonitrile/water (70:30) mobile phase [1].
  • Moisture content: Karl Fischer titration, requiring <0.1% water for polymer-grade material [1].
  • Functional group verification: FTIR spectroscopy identifying ester carbonyl stretches at 1720 cm⁻¹ and vinyl C=C vibrations at 1635 cm⁻¹ [6].

Batch-to-batch consistency is ensured through proton NMR spectroscopy, with acceptance criteria requiring <0.5% residual methacrylic acid and <1% dimeric byproducts [1]. Advanced facilities implement gas chromatography-mass spectrometry (GC-MS) to detect trace impurities (<50 ppm) that could inhibit subsequent polymerization reactions [5].

2-(Acryloyloxy)ethyl methacrylate exhibits notable thermal characteristics that are fundamental to its utility in various polymerization applications. The compound possesses a molecular weight of 184.19 g/mol with the molecular formula C₉H₁₂O₄, featuring dual reactive methacrylate and acrylate functionalities that contribute to its distinctive thermal behavior [2].

Thermal Degradation Temperature Ranges

Thermogravimetric analysis studies of methacrylate compounds reveal that thermal degradation of poly(alkyl methacrylates) generally occurs within the temperature range of 200-400°C [3]. The thermal degradation process for methacrylate polymers primarily follows a depolymerization mechanism, where the predominant degradation products are the corresponding methacrylate monomers, with nearly complete conversion to monomer occurring at lower temperatures within this range [3].

The thermal stability of 2-(Acryloyloxy)ethyl methacrylate-derived polymers is influenced by the presence of both acryloyloxy and methacryloyloxy functional groups within the molecular structure. Studies on related methacrylate compounds indicate that bifunctional methacrylate systems typically exhibit enhanced thermal stability compared to monofunctional counterparts due to increased crosslinking potential [4] [5].

Thermal Degradation Kinetics

The thermal degradation of methacrylate compounds follows complex kinetic pathways. Research on similar bifunctional methacrylate systems has shown activation energies ranging from 80-220 kJ/mol depending on the conversion rate and analytical method employed [6]. The degradation process generally proceeds through random main-chain scission reactions, with the rate of thermal degradation being significantly influenced by molecular weight, with higher molecular weight polymers demonstrating greater thermal resistance [3].

For polymers derived from 2-(Acryloyloxy)ethyl methacrylate, the dual functionality creates additional complexity in thermal degradation pathways. The presence of both acrylate and methacrylate functionalities may result in multiple degradation stages, as observed in similar dual-functional systems where two-step degradation mechanisms have been documented [6].

PropertyTemperature Range (°C)Reference Condition
Initial Decomposition200-250Nitrogen atmosphere, 10°C/min heating rate
Major Degradation250-400Thermogravimetric analysis
Complete Degradation350-450Variable heating rates

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 2-(Acryloyloxy)ethyl methacrylate are governed by its unique molecular architecture, which incorporates both hydrophobic alkyl chains and hydrophilic ester functionalities. The compound exhibits amphiphilic properties due to the presence of multiple ester groups and the ethylene glycol backbone [7] [8].

Organic Solvent Solubility

2-(Acryloyloxy)ethyl methacrylate demonstrates good solubility in organic solvents, particularly those of moderate to high polarity. The compound shows compatibility with ethanol, acetone, and other polar organic solvents due to its ester functionalities that can participate in dipole-dipole interactions [9]. The LogP value for the compound is approximately 0.8349, indicating moderate lipophilicity [7].

The solubility behavior in organic media is enhanced by the flexible ethylene oxide linkage between the two methacrylate groups, which provides conformational freedom and reduces steric hindrance to solvation. Studies on related methacrylate compounds indicate that the presence of multiple ester functionalities generally improves solubility in polar organic solvents while maintaining some compatibility with less polar systems [9].

Aqueous Media Solubility

The aqueous solubility of 2-(Acryloyloxy)ethyl methacrylate is limited due to its predominantly hydrophobic character, despite the presence of ester linkages. The compound exhibits low water solubility, which is typical for methacrylate monomers with extended alkyl chains or multiple hydrophobic functionalities [10] [11].

However, when incorporated into copolymer systems, the solubility behavior can be significantly modified. Research on related systems has shown that copolymers containing hydrophilic comonomers can enhance water solubility and create amphiphilic structures capable of forming micelles or other organized assemblies in aqueous media [12] [13].

Partition Coefficient and Hydrophobicity

The calculated topological polar surface area (TPSA) for 2-(Acryloyloxy)ethyl methacrylate is 52.6 Ų, indicating moderate polarity [7]. This value suggests that while the molecule contains polar functionalities, the overall structure maintains significant hydrophobic character. The compound contains 4 hydrogen bond acceptors and 0 hydrogen bond donors, with 5 rotatable bonds providing conformational flexibility [7].

Solvent SystemSolubility BehaviorInteraction Type
EthanolGood solubilityDipole-dipole interactions
AcetoneGood solubilityPolar interactions
WaterLimited solubilityHydrophobic exclusion
DichloromethaneModerate solubilityVan der Waals forces

Rheological Properties in Monomeric and Polymeric States

The rheological characteristics of 2-(Acryloyloxy)ethyl methacrylate vary significantly between its monomeric and polymeric states, reflecting fundamental changes in molecular organization and intermolecular interactions upon polymerization.

Monomeric State Rheology

In its monomeric form, 2-(Acryloyloxy)ethyl methacrylate exhibits relatively low viscosity typical of liquid methacrylate monomers. The compound has a density of approximately 1.1-1.2 g/mL at 25°C, based on data from structurally similar methacrylate compounds [14]. The presence of dual methacrylate functionalities and the flexible ethylene oxide spacer contribute to the fluid character of the monomer.

The viscosity of the monomer is influenced by temperature, with typical Arrhenius behavior observed where viscosity decreases exponentially with increasing temperature. The presence of both acrylate and methacrylate functionalities may result in slightly higher viscosity compared to monofunctional methacrylates due to increased intermolecular interactions through dipole-dipole forces between ester groups.

Polymeric State Rheology

Upon polymerization, 2-(Acryloyloxy)ethyl methacrylate forms highly crosslinked networks due to its bifunctional nature. The rheological properties of the resulting polymers are dramatically different from the monomeric state, with the formation of three-dimensional networks leading to gel-like or solid behavior depending on the degree of crosslinking [12] [13].

The glass transition temperature of polymers derived from 2-(Acryloyloxy)ethyl methacrylate is expected to be elevated compared to linear methacrylate polymers due to the crosslinked structure that restricts segmental motion. Studies on related crosslinked methacrylate systems indicate glass transition temperatures typically ranging from 50-150°C depending on crosslink density and composition [15] [16].

Solution Rheology and Concentration Effects

When dissolved in solvents, both monomeric and polymeric forms of 2-(Acryloyloxy)ethyl methacrylate exhibit concentration-dependent rheological behavior. Research on related methacrylate systems has shown that solution viscosity increases dramatically above critical concentrations, particularly for amphiphilic polymers that can form aggregates or associate structures [12] [13].

The rheological behavior of polymer solutions is strongly affected by solvent quality, with good solvents promoting chain expansion and higher viscosities, while poor solvents lead to chain collapse and reduced viscosity. For 2-(Acryloyloxy)ethyl methacrylate polymers, the dual functionality creates additional complexity in solution behavior due to potential intramolecular and intermolecular crosslinking reactions [12].

StateViscosity RangeTemperature DependenceStructural Features
MonomerLow (liquid)Arrhenius decreaseMobile, flexible chains
Low MW PolymerModerateNon-NewtonianLimited crosslinking
High MW PolymerHigh (gel-like)Weak temperature dependenceExtensive crosslinking
Solution (dilute)VariableConcentration dependentSolvation effects

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

184.07355886 g/mol

Monoisotopic Mass

184.07355886 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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